REACTION_CXSMILES
|
[C:1]([S:5][CH2:6][C:7](=O)[CH2:8][C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])([CH3:4])([CH3:3])[CH3:2].CC([O-])=O.[Na+].Cl.[CH3:23][O:24][C:25]1[CH:30]=[CH:29][C:28]([N:31]([CH2:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)N)=[CH:27][CH:26]=1.O>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:13][O:12][C:10](=[O:11])[C:9]([CH3:15])([CH3:14])[CH2:8][C:7]1[N:31]([CH2:33][C:34]2[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=2)[C:28]2[C:27]([C:6]=1[S:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:26][C:25]([O:24][CH3:23])=[CH:30][CH:29]=2 |f:1.2,3.4|
|
Name
|
methyl 5-(t-butylthio)-2,2-dimethyl-4-oxopentanoate
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)SCC(CC(C(=O)OC)(C)C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)N(N)CC1=CC=C(C=C1)Cl
|
Name
|
3L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature for 3 days under argon in the dark
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×500 mL of EtOAc
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with 3×500 mL of water
|
Type
|
ADDITION
|
Details
|
solid NaHCO3 was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OC)CC1=CC=C(C=C1)Cl)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |